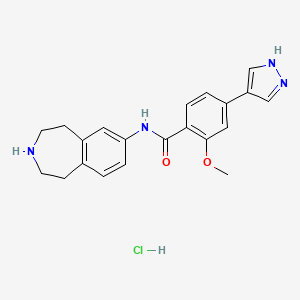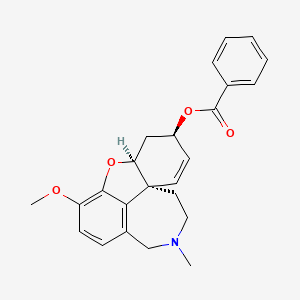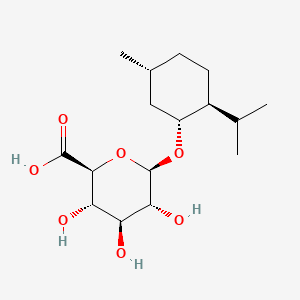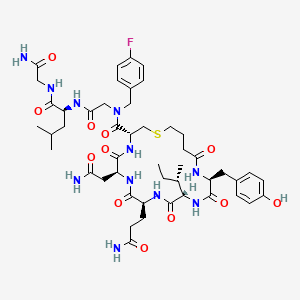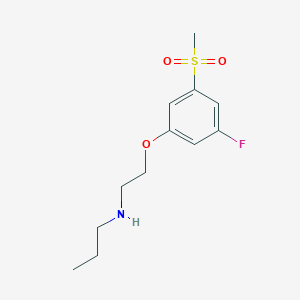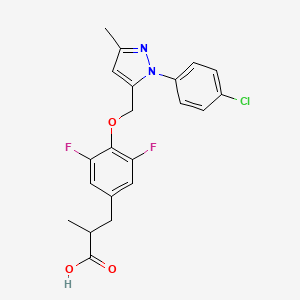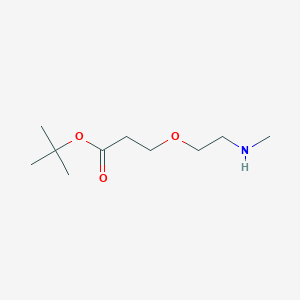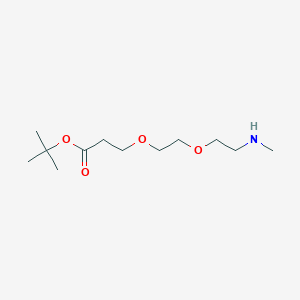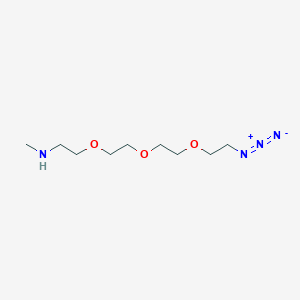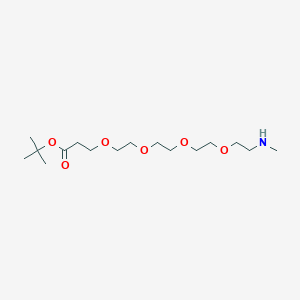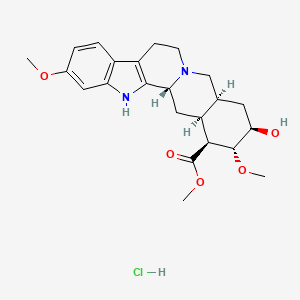![molecular formula C33H48N8O2 B609051 N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide CAS No. 1311982-88-3](/img/structure/B609051.png)
N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide
Overview
Description
MIR96-IN-1 is a selective inhibitor of the biogenesis of microRNA-96. It acts by upregulating a protein target (FOXO1) and inducing apoptosis in cancer cells.
Scientific Research Applications
Synthesis and Properties
Synthesis of Complex Compounds
Research by Yankey et al. (2014) focused on synthesizing iron complexes using phenoxyimidazolyl-salicylaldimine ligands, similar in structure to the compound . These complexes were used in iron-catalyzed ethylene reactions, demonstrating the compound's potential in complex synthesis and catalysis applications (Yankey et al., 2014).
Electrochemical Properties
Ozelcaglayan et al. (2012) explored the synthesis of a new benzimidazole unit, with structural similarities to the compound , for use in donor-acceptor-donor type polymers. This research highlights the potential application of such compounds in electrochemical studies and polymer science (Ozelcaglayan et al., 2012).
Catalysis and Polymerization
- Catalysis in Ethylene Polymerization: Houghton et al. (2008) investigated transition-metal complexes of phenoxy-imine ligands, similar to the compound , as catalysts for ethylene polymerization. Their research contributes to understanding how such compounds can act as precatalysts in polymerization processes (Houghton et al., 2008).
Biological Applications
Antioxidant Activity
Shakir et al. (2014) synthesized derivatives of 2,6-di-tert-butylphenol, structurally related to the compound , and evaluated their antioxidant activities. This indicates potential biological applications, especially in oxidative stress-related studies (Shakir et al., 2014).
Antibacterial Agents
Khalil et al. (2010) explored the synthesis of new N-substituted imide derivatives as potential antibacterial agents. This research suggests that compounds structurally related to the compound might have applications in developing new antibacterial substances (Khalil et al., 2010).
properties
IUPAC Name |
N-(3-azidopropyl)-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N8O2/c1-32(2,3)25-20-23(31-37-27-12-11-24(22-28(27)38-31)41-17-15-40(7)16-18-41)21-26(33(4,5)6)30(25)43-19-8-10-29(42)35-13-9-14-36-39-34/h11-12,20-22H,8-10,13-19H2,1-7H3,(H,35,42)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQCIXFOJELHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)NCCCN=[N+]=[N-])C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



